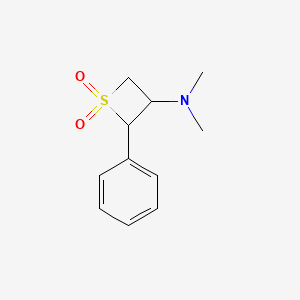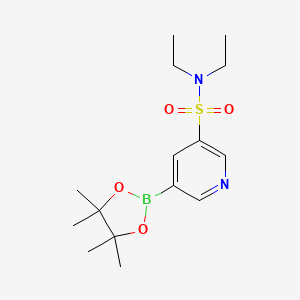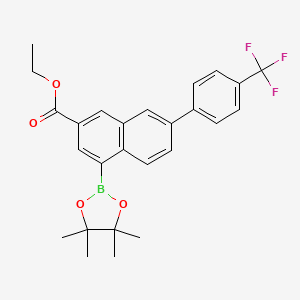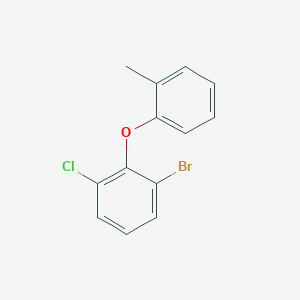
Agn-PC-005tpb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-005tpb is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-005tpb typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the combination of specific reagents under controlled temperature and pressure to yield the desired compound. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often involves continuous monitoring and adjustment of reaction parameters to maintain optimal conditions. Industrial production methods may also include purification steps such as crystallization or distillation to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-005tpb undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Wissenschaftliche Forschungsanwendungen
Agn-PC-005tpb has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is utilized in the production of advanced materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism by which Agn-PC-005tpb exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Agn-PC-005tnw
- Agn-PC-0mu5n5
Comparison
Agn-PC-005tpb is unique in its stability and reactivity compared to similar compounds. While Agn-PC-005tnw and Agn-PC-0mu5n5 share some structural similarities, this compound exhibits distinct chemical and biological properties that make it particularly valuable for specific applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits set it apart from other related compounds.
Eigenschaften
CAS-Nummer |
944467-32-7 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
tert-butyl 2-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7,12,16H,8-9H2,1-3H3 |
InChI-Schlüssel |
UASPUKAUCYOONN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
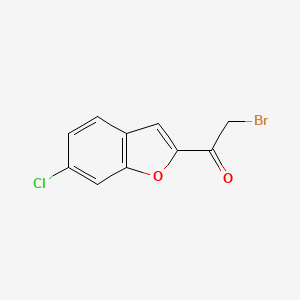
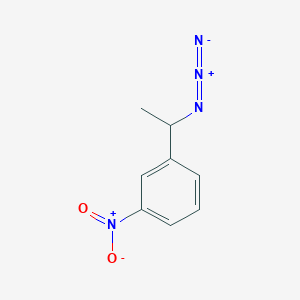
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
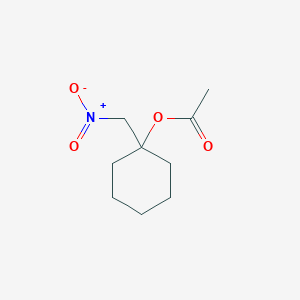
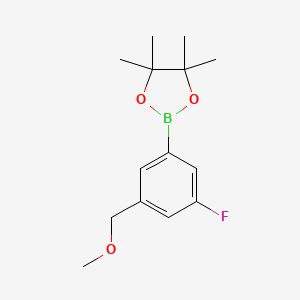

![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
